

A Technical Guide to the Physical and Chemical Properties of Cyclononyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclononyne**

Cat. No.: **B1203973**

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclononyne (C_9H_{14}) is a cyclic alkyne, a class of organic molecules that has garnered significant interest in the fields of chemical biology and drug development.^[1] Its strained nine-carbon ring structure containing a triple bond makes it a valuable reagent in bioorthogonal chemistry, particularly in copper-free click reactions for labeling and tracking biomolecules. This document provides a comprehensive overview of the core physical and chemical properties of **cyclononyne**, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Core Physical Properties

The physical characteristics of **cyclononyne** are fundamental to its application in various experimental settings. These properties have been determined through various analytical methods and are summarized below.

Data Presentation: Quantitative Physical Properties of **Cyclononyne**

Property	Value	Conditions / Notes	Source(s)
Molecular Formula	C ₉ H ₁₄	-	[1] [2] [3]
Molar Mass	122.21 g/mol	-	[1] [2] [4]
Boiling Point	68 °C	at 15 Torr	[1]
180.4 °C	at 760 mmHg	[4]	
162.66 °C	Rough estimate	[2] [5]	
Density	0.8972 g/cm ³	Standard state (25 °C, 100 kPa)	[1] [2] [5]
0.86 g/cm ³	-	[4]	
Refractive Index	1.4890	-	[2] [4] [5]
Vapor Pressure	1.22 mmHg	at 25 °C	[4]
Flash Point	51 °C	-	[4]
Enthalpy of Hydrogenation (ΔrH°)	-259.1 ± 1.3 kJ/mol	Liquid phase; Acetic acid solvent	[6] [7]

Spectroscopic and Chemical Properties

General Solubility

Like other alkynes, **cyclononyne** is a nonpolar compound. It is generally insoluble in water but soluble in common nonpolar organic solvents such as ether, benzene, and carbon tetrachloride.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Polarity and Acidity

Alkynes are considered weakly polar.[\[8\]](#) The sp-hybridized carbon atoms of the triple bond are more electronegative than sp² or sp³ carbons, leading to a slightly acidic nature for terminal alkynes.[\[11\]](#) However, as an internal alkyne, **cyclononyne** does not possess an acidic acetylenic proton.

Spectral Information

Definitive characterization of **cyclononyne** relies on spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: In ^{13}C NMR, the sp-hybridized carbons of the alkyne typically show signals in the range of 65-90 ppm. The ^1H NMR spectrum would show signals corresponding to the 14 protons on the sp³-hybridized carbons of the ring.
- Infrared (IR) Spectroscopy: The carbon-carbon triple bond (C≡C) stretch in an internal, non-symmetrical alkyne like **cyclononyne** would result in a weak absorption band in the 2100-2260 cm^{-1} region of the IR spectrum. The absence of a strong C-H stretch above 3000 cm^{-1} confirms the lack of C=C double bonds.[12]
- Mass Spectrometry (MS): The molecular ion peak (M^+) in the mass spectrum would appear at an m/z ratio corresponding to its molecular weight, approximately 122.11.[3]

Experimental Protocols

Synthesis of Cyclononyne

A common route for the synthesis of **cyclononyne** involves the oxidation of the dihydrazone derivative of 1,2-cyclononanenedione.[1]

Objective: To synthesize **cyclononyne** from 1,2-cyclononanenedione.

Materials:

- 1,2-Cyclononanenedione
- Hydrazine (N_2H_4)
- Mercuric oxide (HgO)
- Sodium sulfate (Na_2SO_4)
- Appropriate solvents (e.g., ethanol, pentane)

Methodology:

- Step 1: Formation of Dihydrazone: 1,2-cyclononanenedione is reacted with hydrazine in a suitable solvent, such as ethanol. The mixture is typically stirred at room temperature to form

the corresponding 1,2-cyclonanonanedione dihydrazone precipitate.

- Step 2: Filtration and Drying: The resulting dihydrazone is isolated by filtration, washed with a cold solvent to remove impurities, and dried thoroughly under a vacuum.
- Step 3: Oxidation Reaction: The dried dihydrazone is suspended in a nonpolar solvent (e.g., pentane) containing anhydrous sodium sulfate, which acts as a drying agent.
- Step 4: Addition of Oxidant: Yellow mercuric oxide is added portion-wise to the stirred suspension. This initiates an exothermic reaction, leading to the evolution of nitrogen gas and the formation of **cyclononyne**. The reaction progress is monitored by the disappearance of the solid dihydrazone and the color change of the mercuric oxide.
- Step 5: Product Isolation and Purification: After the reaction is complete, the solid waste (mercury salts and sodium sulfate) is removed by filtration. The filtrate, containing the crude **cyclononyne**, is then purified. Purification is typically achieved by distillation, often under reduced pressure to prevent thermal decomposition, yielding pure **cyclononyne**.^[1]

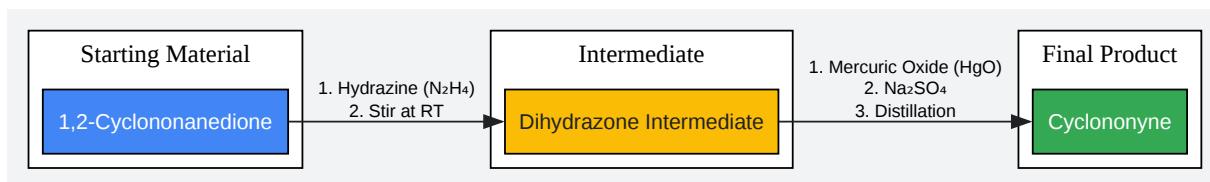
Measurement of Physical Properties

1. Boiling Point Determination: The boiling point is measured using distillation. For a substance like **cyclononyne** with a relatively high boiling point, vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.^[1]

- The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum pump.
- A manometer is included in the setup to accurately measure the pressure.
- The flask is heated, and the temperature at which the liquid boils and condenses is recorded along with the corresponding pressure. The boiling point at 68 °C was recorded at a pressure of 15 Torr.^[1]

2. Density Measurement: Density is determined using a pycnometer (specific gravity bottle).

- The empty pycnometer is weighed.


- It is then filled with distilled water of a known temperature and weighed again to determine the volume.
- The pycnometer is emptied, dried, filled with the **cyclononyne** sample, and weighed a final time.
- The density is calculated by dividing the mass of the sample by its volume.

3. Refractive Index Measurement: The refractive index is measured using an Abbe refractometer.

- A few drops of the liquid **cyclononyne** sample are placed on the prism of the refractometer.
- The prism is closed, and a light source is used to illuminate the sample.
- The user looks through the eyepiece and adjusts the instrument until the boundary line between the light and dark regions aligns with the crosshairs.
- The refractive index is then read directly from the calibrated scale.

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of **cyclononyne** from its dione precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **cyclononyne** from 1,2-cyclononanedione.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclononyne - Wikipedia [en.wikipedia.org]
- 2. Cyclononyne. [chembk.com]
- 3. Cyclononyne | C9H14 | CID 138773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclononyne. | 6573-52-0 | lookchem [lookchem.com]
- 5. Cyclononyne. CAS#: 6573-52-0 [m.chemicalbook.com]
- 6. Cyclononyne [webbook.nist.gov]
- 7. Cyclononyne [webbook.nist.gov]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. spiroacademy.com [spiroacademy.com]
- 11. Physical Properties Of Alkynes – Chemical Engineering [chemicalengineering.softecks.in]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical and Chemical Properties of Cyclononyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203973#physical-properties-of-cyclononyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com